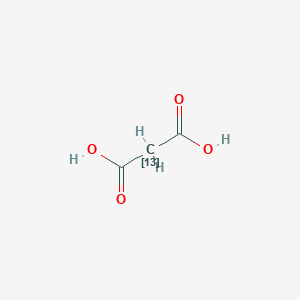

(213C)propanedioic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of malonic acid-2-13C typically involves the isotopic labeling of malonic acid. One common method starts with chloroacetic acid, which is converted to its sodium salt using sodium carbonate. This intermediate is then reacted with sodium cyanide to form cyanoacetic acid. The nitrile group in cyanoacetic acid is hydrolyzed with sodium hydroxide to produce sodium malonate, which is then acidified to yield malonic acid .

Industrial Production Methods

Industrial production of malonic acid-2-13C follows similar synthetic routes but on a larger scale. The process involves the use of isotopically labeled precursors to ensure the incorporation of the carbon-13 isotope at the desired position. The final product is purified to achieve high isotopic purity, typically around 99 atom % 13C .

Analyse Des Réactions Chimiques

Types of Reactions

(213C)propanedioic acid undergoes various chemical reactions typical of carboxylic acids. These include:

Oxidation: Malonic acid can be oxidized to produce carbon dioxide and water.

Reduction: It can be reduced to form malonic acid derivatives.

Substitution: The central methylene group can undergo substitution reactions due to the acidity of the hydrogen atoms at the 2-position.

Common Reagents and Conditions

Common reagents used in reactions with malonic acid-2-13C include sulfuryl chloride, bromine, thionyl chloride, and phosphorus pentachloride. These reagents facilitate the formation of mono- or dihalogenated derivatives, as well as mono- or diacyl chlorides .

Major Products Formed

The major products formed from reactions involving malonic acid-2-13C include amides, esters, anhydrides, and acid chlorides. These products are valuable intermediates in various chemical syntheses .

Applications De Recherche Scientifique

Chemistry

(213C)propanedioic acid is primarily utilized as a tracer in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR). These methods are essential for studying reaction mechanisms and metabolic pathways.

- Mass Spectrometry: The compound's isotopic labeling allows for precise tracking of carbon atoms in complex mixtures, enhancing the understanding of reaction dynamics.

- Nuclear Magnetic Resonance: It aids in elucidating molecular structures and interactions by providing insights into the environment of specific carbon atoms within the molecule.

Biology

In biological research, this compound is employed in metabolic studies to trace the incorporation and transformation of carbon in biological systems. This application is crucial for understanding metabolic pathways and enzyme activity.

- Metabolic Studies: The compound helps in quantifying metabolic fluxes and identifying changes in metabolic pathways under various physiological conditions.

- Enzyme Interaction Studies: It has been shown to interact with key enzymes such as succinate dehydrogenase, influencing cellular energy production and metabolic processes.

Medicine

In the medical field, this compound is significant for studying metabolic disorders and developing diagnostic tools.

- Diagnostic Applications: Its role in tracing metabolic pathways can assist in diagnosing conditions related to energy metabolism.

- Research on Metabolic Disorders: The compound is used to investigate the biochemical basis of diseases such as diabetes and obesity by analyzing alterations in metabolic pathways.

Industry

This compound serves as a precursor in the synthesis of pharmaceuticals and fine chemicals. Its unique isotopic labeling makes it valuable for producing labeled compounds used in drug development and research.

Chemical Properties and Reactions

This compound undergoes various chemical reactions typical of carboxylic acids:

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to carbon dioxide and water. |

| Reduction | Forms malonic acid derivatives. |

| Substitution | The central methylene group can undergo substitution due to acidic hydrogen atoms at the 2-position. |

Common reagents used include sulfuryl chloride, bromine, thionyl chloride, and phosphorus pentachloride, facilitating the formation of various derivatives such as amides, esters, and anhydrides.

Metabolic Tracing in Animal Models

A study investigated the effects of this compound on energy metabolism in mice. By administering varying doses, researchers quantified its impact on succinate dehydrogenase activity, revealing insights into energy production under different dietary conditions.

Application in Crop Yield Enhancement

Research has demonstrated that malonic acid derivatives can enhance crop yields when applied as plant growth regulators. A patented method describes how these compounds increase harvests by promoting root development and preventing fruit drop .

Mécanisme D'action

(213C)propanedioic acid functions as a competitive inhibitor in the respiratory electron transport chain, specifically targeting succinate dehydrogenase. This inhibition disrupts the normal function of the enzyme, providing insights into metabolic pathways and potential therapeutic targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

Malonic acid-1,3-13C2: Another isotopically labeled form of malonic acid with carbon-13 at both the first and third positions.

Diethyl malonate-2-13C: A labeled ester derivative of malonic acid.

Malonic acid-13C3: A fully labeled form of malonic acid with carbon-13 at all three carbon positions.

Uniqueness

(213C)propanedioic acid is unique due to its specific isotopic labeling at the second carbon position, making it particularly useful for detailed mechanistic studies and tracing experiments. Its high isotopic purity and well-defined labeling position distinguish it from other labeled compounds .

Activité Biologique

(213C)propanedioic acid, also known as malonic acid-2-13C, is a dicarboxylic acid with significant biological activity and various applications in biochemical research and medicine. This article explores its mechanisms of action, biochemical pathways, pharmacokinetics, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula: C₃H₄O₄

Molecular Weight: 104.06 g/mol

CAS Number: 55514-11-9

Malonic acid-2-13C is characterized by the presence of a carbon-13 isotope at the second carbon position. This isotopic labeling enhances its utility in metabolic studies and tracer applications.

Target Enzymes

Malonic acid-2-13C primarily interacts with various enzymes, influencing metabolic pathways through specific binding interactions. Key targets include:

- Aspartate 1-decarboxylase

- Proto-oncogene tyrosine-protein kinase Src

- Sigma factor SigB regulation protein RsbQ

These interactions can either inhibit or activate enzyme activity, leading to alterations in cellular metabolism and gene expression.

Biochemical Pathways

Malonic acid-2-13C participates in several critical biochemical pathways:

- Cytoplasmic Reductive Tricarboxylic Acid (rTCA) Pathway : It is converted to malonic semialdehyde and subsequently to malonic acid.

- Fatty Acid Metabolism : It influences the activity of malonyl-CoA decarboxylase, impacting fatty acid synthesis and degradation.

Pharmacokinetics

Malonic acid-2-13C exhibits favorable pharmacokinetic properties, making it suitable for mass spectrometry applications. It demonstrates wide tissue distribution and is absorbed efficiently in biological systems .

Cellular Effects

At the cellular level, malonic acid-2-13C affects:

- Cell Signaling : Modulates pathways related to metabolism.

- Gene Expression : Alters transcriptional activity associated with fatty acid metabolism.

In laboratory settings, its stability and degradation over time can significantly influence long-term cellular functions. Studies indicate that varying dosages can lead to different biological responses in animal models, highlighting the importance of dosage in therapeutic applications .

Study on Metabolic Disorders

A study investigated the role of malonic acid-2-13C in metabolic disorders by tracing its incorporation into metabolic pathways. Results showed that it effectively traced carbon flux in various metabolic reactions, providing insights into disorders like diabetes and obesity .

Toxicity Assessment

Research has also focused on the toxicity of malonic acid derivatives. High doses of malonic acid can lead to adverse effects, while lower doses may be beneficial. This dichotomy emphasizes the need for careful dosage management in therapeutic contexts.

Data Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Inhibits/activates specific enzymes involved in metabolic pathways |

| Pathway Involvement | Participates in rTCA pathway and fatty acid metabolism |

| Cellular Impact | Affects signaling pathways and gene expression |

| Pharmacokinetics | Wide tissue distribution; suitable for mass spectrometry detection |

| Dosage Effects | Varies from beneficial at low doses to toxic at high doses |

Propriétés

IUPAC Name |

(213C)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOBLEOULBTSOW-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462531 | |

| Record name | Malonic acid-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55514-11-9 | |

| Record name | Malonic acid-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malonic acid-2-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.